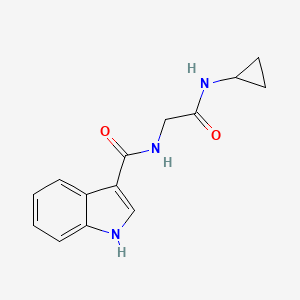

N-(2-(cyclopropylamino)-2-oxoethyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

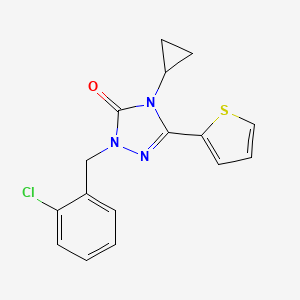

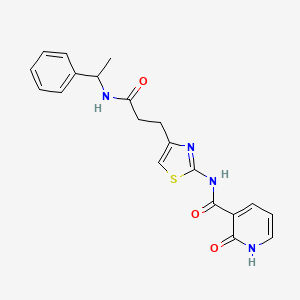

The compound “N-(2-(cyclopropylamino)-2-oxoethyl)-1H-indole-3-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances and pharmaceuticals, a carboxamide group, which is often found in various drug molecules due to its bioactive properties, and a cyclopropylamino group, which can be found in various pharmaceuticals and can contribute to the biological activity of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the carboxamide group, and the attachment of the cyclopropylamino group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxamide group, and the cyclopropylamino group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. The indole ring is known to participate in electrophilic substitution reactions, while the carboxamide group can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

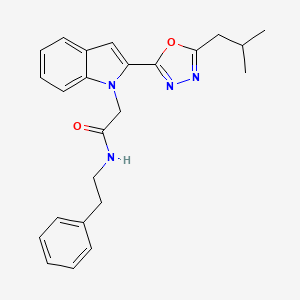

Highly Chemoselective Synthesis of Indole Derivatives

Researchers have developed an efficient synthesis method for polysubstituted indoles, which are valuable for academic research and practical applications due to their wide range of potential uses. This method highlights the synthesis of indole derivatives with flexible substituent patterns, offering a predictable approach to these compounds under mild conditions, ensuring high yields and chemoselectivity (Yu Wang et al., 2023).

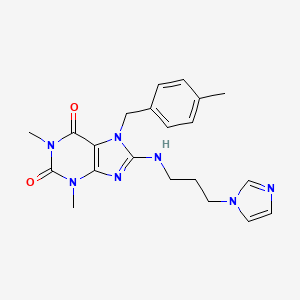

Anticancer and Antimicrobial Activity of Indole-Pyrimidine Hybrids

A study described the synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with significant in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells. Additionally, these compounds showed potent antimicrobial activity, suggesting their potential as therapeutic agents (N. Gokhale et al., 2017).

Antituberculosis Agents

Indole-2-carboxamides have been identified as a new class of antituberculosis agents, with some derivatives showing improved activity compared to standard TB drugs. These findings highlight the potential of indole-2-carboxamides in developing new treatments for tuberculosis (R. R. Kondreddi et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science. This could involve testing its biological activity, studying its physical and chemical properties in more detail, and optimizing its synthesis .

Propiedades

IUPAC Name |

N-[2-(cyclopropylamino)-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13(17-9-5-6-9)8-16-14(19)11-7-15-12-4-2-1-3-10(11)12/h1-4,7,9,15H,5-6,8H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEPHEHCDBLYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropylamino)-2-oxoethyl)-1H-indole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)

![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)